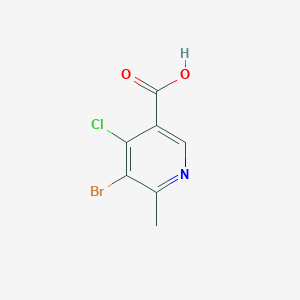
5-Bromo-4-chloro-6-methylpyridine-3-carboxylic acid
カタログ番号 B2450717
CAS番号:
1394042-74-0
分子量: 250.48
InChIキー: YNAYDVWXAHYIMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-Bromo-4-chloro-6-methylpyridine-3-carboxylic acid” belongs to the class of organic compounds known as halopyridines . These are aromatic compounds containing a halogen atom linked to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pinacol boronic esters are synthesized using a radical approach . Protodeboronation of alkyl boronic esters is a common method used .Molecular Structure Analysis
The molecular structure of a similar compound, “6-Bromo-4-methylpyridine-3-boronic acid”, has a molecular formula of C6H7BBrNO2 and a molecular weight of 215.84 g/mol .Chemical Reactions Analysis
In general, pyridine compounds can undergo a variety of chemical reactions, including oxidation, amination, halogenation, and various carbon-carbon bond formations .科学的研究の応用
Synthesis and Chemistry
- Synthesis Techniques : An efficient synthesis method for related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was developed, offering insights into the chemical pathways and potential applications in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
- Electrocatalytic Carboxylation : The compound has been used in electrocatalytic carboxylation processes with CO2, indicating its potential in sustainable chemical synthesis (Feng, Huang, Liu, & Wang, 2010).
- Ligand Synthesis : 5-Bromo-4-chloro-6-methylpyridine-3-carboxylic acid derivatives are useful in the synthesis of ligands, particularly for complexing with lanthanide(III) cations, showing its relevance in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).
Materials Science
- Halogen-rich Intermediates : Derivatives of this compound have been used to create halogen-rich intermediates for the synthesis of pentasubstituted pyridines, important in materials science and pharmaceutical research (Wu, Porter, Frennesson, & Saulnier, 2022).
Biochemical Applications
- Biological Material Labeling : Some derivatives of this compound have shown potential for biological material labeling, highlighting its application in biochemistry and molecular biology (Charbonnière, Weibel, & Ziessel, 2002).
- Crystal Structure Analysis : The compound's derivatives have been used in crystal structure analysis, providing insights into molecular configurations and interactions (Anuradha et al., 2014).
Novel Derivatives and Applications
- Quantum Mechanical Investigations : Studies involving Suzuki cross-coupling reactions have led to the synthesis of novel pyridine-based derivatives, offering insights into quantum mechanical properties and biological activities (Ahmad et al., 2017).
- Pharmaceutical Intermediates : Efficient synthetic routes for related compounds have been developed, emphasizing the importance of these compounds as intermediates in pharmaceutical synthesis (Horikawa, Hirokawa, & Kato, 2001).
将来の方向性
特性
IUPAC Name |
5-bromo-4-chloro-6-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-5(8)6(9)4(2-10-3)7(11)12/h2H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAYDVWXAHYIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394042-74-0 |
Source


|
| Record name | 5-bromo-4-chloro-6-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3a...
2097520-03-9; 866319-07-5

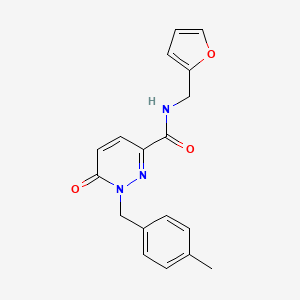
![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)
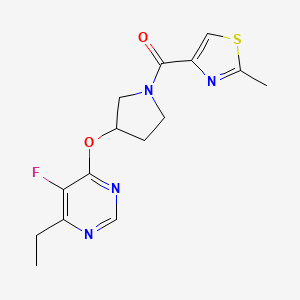
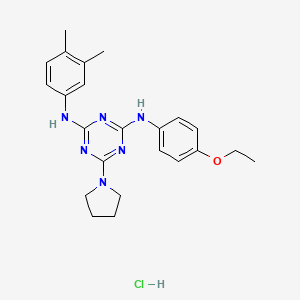
![(Phenylethyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2450641.png)

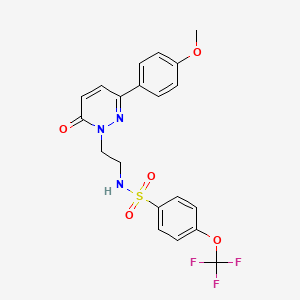
![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)
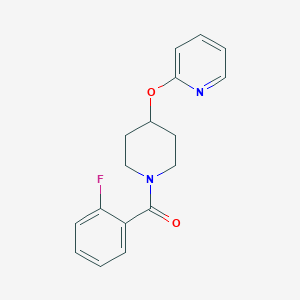
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2450651.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450652.png)
![2-(2-acetamidothiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450653.png)
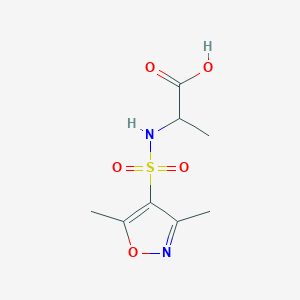
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2450655.png)